2-(2-(1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of imidazole derivatives was determined by X-ray crystallography . All the derivatives have a planar imidazole unit . The crystal structures are stabilized by intermolecular O-H…N, O-H…O, C-H…N, hydrogen bonds, and C-H…π interactions .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Anticonvulsant Activity
Research has focused on synthesizing derivatives with heterocyclic rings to evaluate their anticonvulsant activity. For instance, JV-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives bearing 5-membered heterocyclic rings such as pyrazole, 1,2,4-triazole, and imidazole rings were synthesized. The 1,2,4-triazole ring was found to lead to superior activity compared to the pyrazole ring, highlighting the importance of specific substitutions on the anticonvulsant properties of these compounds (Tarikogullari et al., 2010).
Biological Evaluation for Medical Imaging
Another study synthesized fluoroethoxy and fluoropropoxy substituted compounds, demonstrating high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) over central benzodiazepine receptors (CBRs). These compounds were radiolabeled for potential use in positron emission tomography (PET) to study neurodegenerative disorders, indicating the role of specific chemical modifications in targeting and imaging studies (Fookes et al., 2008).
Luminescence Sensing
Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate were synthesized. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, showcasing the potential of certain chemical structures for fluorescence sensing applications, particularly in detecting specific chemicals (Shi et al., 2015).
Antimicrobial and Antioxidant Agents
The synthesis and characterization of novel chalcone linked imidazolones demonstrated potential antimicrobial and antioxidant activities. These studies suggest the possibility of utilizing specific structural motifs for developing agents with desirable biological properties (Sadula et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications . Imidazole and its derivatives have been shown to exhibit various pharmacological activities .
Mode of Action
Imidazole-based compounds are known to interact with various targets, leading to changes in cellular processes . The presence of the imidazole ring might contribute to the compound’s interaction with its targets.
Biochemical Pathways
Imidazole compounds are known to be involved in a diverse range of applications, from pharmaceuticals to functional materials
Properties
IUPAC Name |
2-[2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O2/c1-20(2)34(24-10-6-5-7-11-24)29(36)19-33-26-13-9-8-12-25(26)31-30(33)23-17-28(35)32(18-23)27-16-21(3)14-15-22(27)4/h5-16,20,23H,17-19H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWOMPCKOWBYJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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